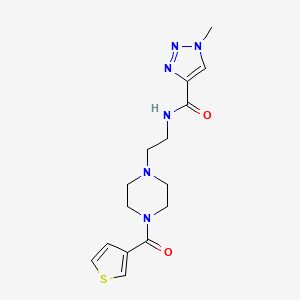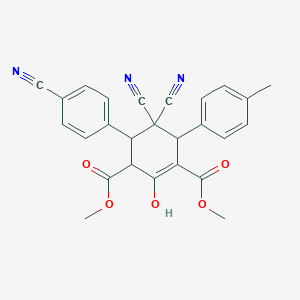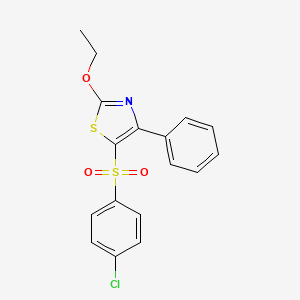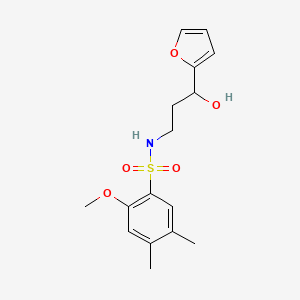
N-methyl-2-(4-((4-(trifluoromethyl)phenyl)methylsulfonamido)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-methyl-2-(4-((4-(trifluoromethyl)phenyl)methylsulfonamido)phenyl)acetamide” is a complex organic compound. It likely contains a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as “N-[4-(Trifluoromethyl)phenyl]acetamide” are synthesized in two steps, starting with the condensation of 3-trifluoromethylaniline and 4-nitrobenzaldehyde to form a dimer interface .
Wissenschaftliche Forschungsanwendungen
Inhibition of Carbonic Anhydrase
A series of congeners structurally related to pritelivir, including N-methyl derivatives, were synthesized and investigated for their inhibitory action against several human carbonic anhydrase (hCA) isoforms. These studies found low nanomolar inhibition KI values across the isoforms, showcasing a potential application of these compounds in treating diseases such as cancer, obesity, epilepsy, and glaucoma, where carbonic anhydrases play a role (Carta et al., 2017).
Protection of Chilled Crop Plants
Research on mefluidide, a derivative of the N-methyl compound, demonstrated its capability to protect chilling-sensitive plants like cucumber and corn from chilling injury. This application is particularly significant in agriculture, where temperature stress can significantly impact crop yield and quality (Tseng & Li, 1984).
Muscarinic Agonist Activity
Derivatives of the N-methyl compound were synthesized and found to act as muscarinic agonists, partial agonists, or antagonists in isolated guinea pig ileum. These findings open potential pathways for developing new treatments targeting muscarinic receptors, which are crucial in various neurological processes (Nilsson et al., 1988).
Synthesis and Antimicrobial Evaluation
A study focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, suitable as antimicrobial agents. This research underscores the importance of N-methyl derivatives in developing new antibacterial and antifungal treatments (Darwish et al., 2014).
Electronic and Biological Interactions
The structural parameter, electron behavior, and biological properties of N-[4-(Ethylsulfamoyl)phenyl]acetamide were investigated, highlighting the compound's potential in drug development and its interactions with biological systems (Bharathy et al., 2021).
Eigenschaften
IUPAC Name |
N-methyl-2-[4-[[4-(trifluoromethyl)phenyl]methylsulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3S/c1-21-16(23)10-12-4-8-15(9-5-12)22-26(24,25)11-13-2-6-14(7-3-13)17(18,19)20/h2-9,22H,10-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWODQAZQQACFHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-3-[[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2831280.png)
![4-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2831281.png)
![3-(3-nitrophenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium perchlorate](/img/structure/B2831282.png)
![3-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B2831285.png)
![8-Methoxy-9-methyl-2-oxadispiro[2.0.34.23]nonane](/img/structure/B2831286.png)
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2831290.png)






